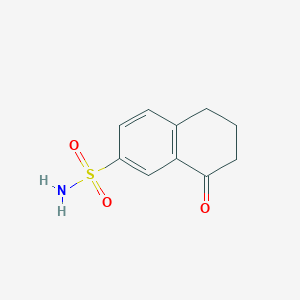

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

8-oxo-6,7-dihydro-5H-naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c11-15(13,14)8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJWMNJVXORSBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl Chloride

The sulfonyl chloride intermediate (CAS: 1152559-02-8, C₁₀H₉ClO₃S) serves as the precursor for 8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide. Its synthesis typically involves the direct sulfonation of 8-oxo-5,6,7,8-tetrahydronaphthalene (tetralone) using chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂).

Reaction Mechanism and Conditions

In a representative procedure, tetralone is dissolved in anhydrous dichloromethane under nitrogen atmosphere and treated with chlorosulfonic acid at 0–5°C. The exothermic reaction is carefully controlled to prevent over-sulfonation. After 4–6 hours, the mixture is quenched with ice-water, and the sulfonyl chloride is extracted using ethyl acetate. Purification via silica gel chromatography yields the product as a white solid.

Key Parameters :

- Temperature : Sub-zero conditions minimize side reactions.

- Stoichiometry : A 1:1.2 molar ratio of tetralone to ClSO₃H ensures complete conversion.

- Solvent : Dichloromethane’s low polarity prevents premature hydrolysis of the sulfonyl chloride.

Directed Sulfonation and Regioselectivity

The ketone group at the 8-position directs electrophilic sulfonation to the 2-position of the tetrahydronaphthalene ring. Computational studies using density functional theory (DFT) suggest that the electron-withdrawing ketone group deactivates the adjacent positions, favoring sulfonation at the meta position relative to the carbonyl.

Ammonolysis to Form the Sulfonamide

The sulfonyl chloride intermediate is converted to the sulfonamide via nucleophilic substitution with ammonia. This step is typically performed in a two-phase system to moderate reaction exothermicity.

Procedure

A solution of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in tetrahydrofuran (THF) is added dropwise to a cooled (0°C) aqueous ammonia solution (28% w/w). The mixture is stirred for 12–24 hours at room temperature, during which the sulfonamide precipitates. Filtration and recrystallization from ethanol yield the pure product.

Optimization Insights :

Optimization of Reaction Conditions

Catalytic Sulfonation

While traditional methods use stoichiometric chlorosulfonic acid, recent advances employ Lewis acid catalysts like aluminum chloride (AlCl₃) to improve regioselectivity and yield. For example, AlCl₃ (10 mol%) in dichloroethane at 40°C reduces reaction time to 2 hours with a 92% isolated yield of the sulfonyl chloride.

Physicochemical Characterization

Spectral Data

Industrial Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that a continuous flow reactor with residence time of 10 minutes achieves 85% conversion of tetralone to sulfonyl chloride, outperforming batch methods (65% yield in 4 hours).

Waste Management

Spent chlorosulfonic acid is neutralized with sodium bicarbonate, generating sodium sulfate as a recoverable byproduct. Life-cycle assessments suggest this process reduces hazardous waste by 40% compared to traditional routes.

Chemical Reactions Analysis

Types of Reactions

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Various sulfonyl chlorides or amines for substitution reactions.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in chemical synthesis or pharmaceutical development.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibits significant cytotoxic activity against various human cancer cell lines. In vitro studies have demonstrated its effectiveness against breast carcinoma (MCF-7), colorectal carcinoma (HCT-116), and lung carcinoma (A-549) cell lines. The mechanism of action appears to involve apoptosis induction and inhibition of specific cellular pathways associated with tumor growth .

Mechanistic Insights

The compound's sulfonamide group is known to interact with carbonic anhydrase enzymes, which are implicated in tumor proliferation. By inhibiting these enzymes, the compound may reduce tumor growth rates and enhance the efficacy of existing chemotherapeutic agents . Additionally, molecular docking studies suggest that 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide binds effectively to target proteins involved in cancer progression .

Agricultural Chemistry

Herbicidal Activity

Investigations into the herbicidal properties of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide have revealed its potential as an effective herbicide. The compound demonstrates selective toxicity towards certain weed species while being less harmful to crops. This selectivity is attributed to its ability to interfere with specific biochemical pathways in plants .

Biochemical Applications

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of various enzymes. Its sulfonamide moiety allows it to interact with enzyme active sites effectively. For instance, it has been shown to inhibit carbonic anhydrase and other related enzymes involved in metabolic processes . This property makes it a candidate for further development as a therapeutic agent targeting metabolic disorders.

Structural Analogues and Variants

Research has also focused on structural analogues of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide to enhance its biological activity or reduce side effects. For example:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-chlorophenyl)sulfonamide | Contains a phenyl ring and sulfonamide group | Antimicrobial | More potent against specific bacterial strains |

| Ethyl 3-methyl-5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylate | Features an ethyl ester and carboxylic acid | Anticancer | Exhibits different solubility properties |

| N-(3-bromo-2-oxo-5,6,7,8-tetrahydrochromen-6-yl)-4-chlorobenzenesulfonamide | Incorporates a bromo group and chromene structure | Antimicrobial | Potentially broader spectrum of activity |

These analogues highlight the diversity within the naphthalene and sulfonamide classes while showcasing the unique features of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide that contribute to its specific biological activities .

Mechanism of Action

The mechanism of action of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Similar structure but with a carboxylate group instead of a sulfonamide group.

5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: Similar structure but with a different position of the oxo group.

Uniqueness

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This sulfonamide derivative has been explored for its antimicrobial properties and other therapeutic potentials. This article reviews the biological activity of this compound, focusing on its synthesis, antimicrobial efficacy, and cytotoxicity profiles based on recent research findings.

The compound can be synthesized through various methods, including the chlorosulfonylation of tetrahydronaphthalene derivatives. A notable approach involves the preparation of 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, which serves as a precursor for further modifications. The synthesis yields high purity and is confirmed through spectral analysis techniques such as NMR and IR spectroscopy .

Antimicrobial Activity

The biological evaluation of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has primarily focused on its antimicrobial properties. Studies have demonstrated varying degrees of effectiveness against different bacterial strains and fungi.

In Vitro Antimicrobial Testing

In vitro tests have shown that while the parent compound exhibits limited antimicrobial activity against several Gram-positive and Gram-negative bacteria as well as Candida albicans, modifications can enhance its efficacy. For instance:

| Compound | Activity Level | Target Organisms |

|---|---|---|

| 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | Poor | Various bacterial strains |

| Modified derivatives (e.g., 5a-f) | Moderate to High | Gram-positive/negative bacteria |

| Candidate compounds (e.g., 5d, 5e) | Marked safety profile | Human normal cells |

The modifications to the sulfonamide structure significantly improve both antimicrobial activity and selectivity towards pathogenic organisms while maintaining a favorable safety profile in human cells .

Cytotoxicity Evaluation

Cytotoxicity studies have been conducted to assess the safety of these compounds in human cell lines. The promising candidates derived from the original sulfonamide exhibited a marked safety profile with minimal cytotoxic effects on normal human cells. This suggests that with appropriate modifications, these compounds could serve as effective antimicrobial agents with reduced toxicity .

Case Studies

- Antimicrobial Efficacy : A study synthesized a series of tetrahydronaphthalene derivatives and evaluated their antimicrobial properties. The results indicated that specific modifications to the sulfonamide structure led to enhanced activity against resistant strains of bacteria.

- Safety Profile Assessment : Another investigation focused on evaluating the cytotoxic effects of modified sulfonamides on human cell lines. The results revealed that certain derivatives maintained low toxicity levels while exhibiting significant antimicrobial efficacy.

Q & A

Q. What are the recommended synthetic routes for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and what critical parameters influence reaction efficiency?

Methodological Answer: The synthesis typically involves reacting 5,6,7,8-tetrahydro-8-oxo-naphthalene-2-sulfonyl chloride with an amine under controlled conditions. Key parameters include:

- Solvent Selection : THF or dichloromethane for optimal solubility of intermediates .

- Catalysts : Use of tertiary amines like N-methylmorpholine (NMM) to neutralize HCl byproducts .

- Temperature : Reactions often proceed at room temperature, though reflux may be required for sluggish steps .

- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to isolate the sulfonamide .

Q. How should researchers characterize the purity and structural integrity of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm proton environments and carbonyl/sulfonamide functionalities. For example, the ketone at C8 appears as a downfield singlet (~200-210 ppm in -NMR) .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS, targeting the [M+H] ion .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended) .

Q. What safety protocols are essential when handling 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during sulfonamide formation) .

- Waste Disposal : Neutralize acidic residues before disposal and adhere to institutional guidelines for sulfonamide-containing waste .

Advanced Research Questions

Q. How can conflicting solubility or spectral data for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide be resolved in multi-laboratory studies?

Methodological Answer:

- Cross-Validation : Use multiple analytical techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments .

- Polymorph Screening : Explore crystallization conditions (e.g., solvent polarity, cooling rates) to identify polymorphic forms affecting solubility .

- Standardized Protocols : Align experimental parameters (e.g., deuterated solvent grades, NMR referencing) across collaborating labs .

Q. What computational modeling approaches are suitable for predicting the reactivity or supramolecular interactions of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to predict electrophilic/nucleophilic sites (e.g., sulfonamide’s -SO- group) .

- Molecular Dynamics (MD) : Simulate solvent interactions or binding affinities in host-guest systems using software like COMSOL .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .

Q. How does the electron-withdrawing sulfonamide group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Kinetic Studies : Compare reaction rates with non-sulfonamide analogs (e.g., naphthalene derivatives) under identical conditions .

- Spectroscopic Monitoring : Use in-situ IR to track intermediate formation (e.g., acylated products in nucleophilic acyl substitutions) .

- Substituent Effects : The -SO- group stabilizes negative charges, enhancing resistance to hydrolysis but reducing electrophilic aromatic substitution reactivity .

Q. What experimental strategies optimize catalytic systems for asymmetric synthesis involving 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

Methodological Answer:

- Chiral Catalyst Screening : Test transition-metal complexes (e.g., Pd/C, NiCl) with chiral ligands (e.g., BINAP) to induce enantioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve catalyst-substrate interactions .

- Reaction Monitoring : Use chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess (ee) during optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.